molecular formula C8H6N2S B134792 3,4-Dimethylthiophene-2,5-dicarbonitrile CAS No. 155632-41-0

3,4-Dimethylthiophene-2,5-dicarbonitrile

Cat. No.: B134792
CAS No.: 155632-41-0
M. Wt: 162.21 g/mol
InChI Key: KJJOQVQJRGSFGU-UHFFFAOYSA-N
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Description

3,4-Dimethylthiophene-2,5-dicarbonitrile is an organic compound with the molecular formula C₈H₆N₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methyl groups at positions 3 and 4, and two cyano groups at positions 2 and 5 on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylthiophene-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dimethylthiophene with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylthiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylthiophene-2,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylthiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The thiophene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylthiophene-3,4-dicarbonitrile
  • 3,4-Dimethylthiophene
  • 2,5-Dicyano-3,4-dimethylthiophene

Uniqueness

3,4-Dimethylthiophene-2,5-dicarbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3,4-dimethylthiophene-2,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-5-6(2)8(4-10)11-7(5)3-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOQVQJRGSFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384431
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155632-41-0
Record name 3,4-dimethylthiophene-2,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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